3,5-Bis(ethylsulfanyl)-1,2-thiazole-4-carboxamide
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Overview
Description
3,5-Bis(ethylsulfanyl)-1,2-thiazole-4-carboxamide is an organic compound with the molecular formula C8H12N2OS3. This compound is characterized by the presence of ethylsulfanyl groups attached to a thiazole ring, which is further substituted with a carboxamide group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(ethylsulfanyl)-1,2-thiazole-4-carboxamide typically involves the reaction of 3,5-dichloro-1,2-thiazole with ethanethiol in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with an amine, such as ammonia or an amine derivative, to form the final carboxamide product. The reaction conditions generally include refluxing the reactants in an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(ethylsulfanyl)-1,2-thiazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions, where the ethylsulfanyl groups can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium hydride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
3,5-Bis(ethylsulfanyl)-1,2-thiazole-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Bis(ethylsulfanyl)-1,2-thiazole-4-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The ethylsulfanyl groups and the thiazole ring are thought to play a crucial role in its biological activity, potentially interacting with enzymes or receptors involved in various cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(ethylsulfanyl)-1,2-thiazole-4-carboxylic acid
- 3,5-Bis(ethylsulfanyl)-4-isothiazolecarbonitrile
Uniqueness
3,5-Bis(ethylsulfanyl)-1,2-thiazole-4-carboxamide is unique due to the presence of both ethylsulfanyl groups and a carboxamide group on the thiazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3,5-bis(ethylsulfanyl)-1,2-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS3/c1-3-12-7-5(6(9)11)8(13-4-2)14-10-7/h3-4H2,1-2H3,(H2,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIPJZCBEKHOFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C(=NS1)SCC)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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